molecular formula C9H13ClFN3O B2705801 5-Fluoro-2-(piperidin-3-yloxy)pyrimidine hydrochloride CAS No. 1420824-89-0

5-Fluoro-2-(piperidin-3-yloxy)pyrimidine hydrochloride

Cat. No.: B2705801
CAS No.: 1420824-89-0
M. Wt: 233.67
InChI Key: QQQSSVMYFKZMPN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Fluoro-2-(piperidin-3-yloxy)pyrimidine hydrochloride is a chemical compound with potential applications in scientific research, spanning diverse fields from medicinal chemistry to drug development. It has a chemical formula of C9H12FN3O・HCl and a molecular weight of 233.67 .

Scientific Research Applications

Quantum Chemical and Molecular Dynamic Simulation Studies

The adsorption and corrosion inhibition properties of three piperidine derivatives, including compounds similar to 5-Fluoro-2-(piperidin-3-yloxy)pyrimidine hydrochloride, on iron corrosion were explored through quantum chemical calculations and molecular dynamics simulations. These studies aimed to understand the compounds' efficiency in preventing metal corrosion, with significant implications for industrial applications and materials science. The research highlights the potential of these compounds in corrosion inhibition, emphasizing their adsorption behaviors on iron surfaces and their global reactivity parameters, including energy gaps and electronegativity (Kaya et al., 2016).

Practical Synthesis for Potent Deoxycytidine Kinase Inhibitors

5-Fluoro-2-(piperidin-4-yloxy)pyrimidin-4-amine, closely related to the compound , serves as a key intermediate in synthesizing a new class of potent deoxycytidine kinase (dCK) inhibitors. The practical synthesis described provides an economical and efficient route for producing these inhibitors, which are crucial in the development of therapies targeting diseases characterized by abnormal cellular proliferation, such as cancer. This research underscores the compound's significance in medicinal chemistry and drug development (Zhang et al., 2009).

Anti-HIV Properties of Pyrimidine Derivatives

The synthesis and evaluation of 1-(2,3-dideoxy-2-fluoro-beta-D-threopentofuranosyl)pyrimidines, including analogs modified at the 5-position of the pyrimidine ring, were conducted to identify potential anti-AIDS drugs. The study highlights the chemical, biochemical, and anti-HIV activities of these compounds, demonstrating the crucial role of fluorine substitution in enhancing their stability and antiviral efficacy. This research contributes to the ongoing search for effective treatments against HIV/AIDS, emphasizing the therapeutic potential of fluorinated pyrimidine derivatives (Siddiqui et al., 1992).

Safety and Hazards

According to the safety data sheet, if inhaled, the person should be removed to fresh air and kept comfortable for breathing. If it comes in contact with skin or eyes, rinse with water. If swallowed, rinse mouth and call a poison center or doctor/physician if the person feels unwell . The compound should be kept away from heat/sparks/open flames/hot surfaces .

Properties

IUPAC Name

5-fluoro-2-piperidin-3-yloxypyrimidine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12FN3O.ClH/c10-7-4-12-9(13-5-7)14-8-2-1-3-11-6-8;/h4-5,8,11H,1-3,6H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQQSSVMYFKZMPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)OC2=NC=C(C=N2)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13ClFN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.